molecular formula C2H5ClO3 B3327043 Formic acid--chloromethanol (1/1) CAS No. 30566-31-5

Formic acid--chloromethanol (1/1)

Cat. No.: B3327043
CAS No.: 30566-31-5
M. Wt: 112.51 g/mol
InChI Key: SOTBPPDKNJLZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Formic acid–chloromethanol (1/1) is a chemical compound that combines formic acid and chloromethanol in a 1:1 molar ratioThis compound is used in various scientific research applications due to its unique properties as a reagent, solvent, and precursor in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Formic acid–chloromethanol (1/1) can be synthesized through the reaction of formic acid with chloromethanol under controlled conditions. The reaction typically involves mixing equimolar amounts of formic acid and chloromethanol in a suitable solvent, such as dichloromethane, at low temperatures to prevent side reactions. The reaction mixture is then stirred for several hours to ensure complete reaction, followed by purification through distillation or recrystallization to obtain the desired compound .

Industrial Production Methods

Industrial production of formic acid–chloromethanol (1/1) involves similar synthetic routes but on a larger scale. The process may include additional steps such as continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Formic acid–chloromethanol (1/1) undergoes various chemical reactions, including:

    Oxidation: The formic acid component can be oxidized to carbon dioxide and water.

    Reduction: The chloromethanol component can be reduced to methanol.

    Substitution: The chlorine atom in chloromethanol can be substituted with other nucleophiles, such as hydroxide ions, to form methanol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or potassium hydroxide are employed under basic conditions.

Major Products Formed

    Oxidation: Carbon dioxide and water.

    Reduction: Methanol.

    Substitution: Methanol and corresponding substituted products.

Scientific Research Applications

Formic acid–chloromethanol (1/1) has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in biochemical studies to investigate enzyme-catalyzed reactions.

    Medicine: Utilized in the development of pharmaceuticals and as a precursor for drug synthesis.

    Industry: Applied in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of formic acid–chloromethanol (1/1) involves its interaction with molecular targets through its functional groups. The formic acid component can act as a proton donor, participating in acid-base reactions, while the chloromethanol component can undergo nucleophilic substitution reactions. These interactions facilitate various chemical transformations, making the compound valuable in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    Formic acid–methanol: A similar compound where methanol replaces chloromethanol.

    Acetic acid–chloromethanol: Where acetic acid replaces formic acid.

    Formic acid–ethanol: Where ethanol replaces chloromethanol.

Uniqueness

Formic acid–chloromethanol (1/1) is unique due to the presence of both a carboxylic acid and a chloromethyl group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile reagent in organic synthesis, distinguishing it from other similar compounds .

Properties

IUPAC Name

chloromethanol;formic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3ClO.CH2O2/c2*2-1-3/h3H,1H2;1H,(H,2,3)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTBPPDKNJLZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(O)Cl.C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60785048
Record name Formic acid--chloromethanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60785048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30566-31-5
Record name Formic acid--chloromethanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60785048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formic acid--chloromethanol (1/1)
Reactant of Route 2
Formic acid--chloromethanol (1/1)
Reactant of Route 3
Formic acid--chloromethanol (1/1)
Reactant of Route 4
Formic acid--chloromethanol (1/1)
Reactant of Route 5
Formic acid--chloromethanol (1/1)
Reactant of Route 6
Formic acid--chloromethanol (1/1)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.